molecular formula C5H5ClN2O2 B180360 3(2H)-Pyridazinone, 6-chloro-5-methoxy- CAS No. 114333-03-8

3(2H)-Pyridazinone, 6-chloro-5-methoxy-

Cat. No.: B180360
CAS No.: 114333-03-8
M. Wt: 160.56 g/mol
InChI Key: FYTFUYWXLRXRAZ-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-chloro-5-methoxy- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring substituted with a chlorine atom at the 6th position and a methoxy group at the 5th position. Pyridazinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-chloro-5-methoxy- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-5-methoxy-2-hydrazinopyridine with a suitable carbonyl compound, followed by cyclization to form the pyridazinone ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3(2H)-Pyridazinone, 6-chloro-5-methoxy- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-chloro-5-methoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazinone derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium ethoxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyridazinones are formed.

    Oxidation Products: N-oxides of 3(2H)-Pyridazinone, 6-chloro-5-methoxy-.

    Reduction Products: Dihydropyridazinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-chloro-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-methoxypyridine: Similar in structure but lacks the pyridazinone ring.

    6-Chloro-5-methoxy-2-hydrazinopyridine: A precursor in the synthesis of 3(2H)-Pyridazinone, 6-chloro-5-methoxy-.

    5-Methoxy-6-chloropyridine-2-carboxylic acid: Another related compound with different functional groups.

Uniqueness

3(2H)-Pyridazinone, 6-chloro-5-methoxy- is unique due to its specific substitution pattern and the presence of the pyridazinone ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-chloro-4-methoxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTFUYWXLRXRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356229
Record name 3(2H)-Pyridazinone, 6-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114333-03-8
Record name 3(2H)-Pyridazinone, 6-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methoxy-2,3-dihydropyridazin-3-one
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